2-[({2,2,2-Trichloro-1-[(furan-2-ylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid 2-[({2,2,2-Trichloro-1-[(furan-2-ylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15725312
InChI: InChI=1S/C15H12Cl3N3O4S/c16-15(17,18)13(20-11(22)10-6-3-7-25-10)21-14(26)19-9-5-2-1-4-8(9)12(23)24/h1-7,13H,(H,20,22)(H,23,24)(H2,19,21,26)
SMILES:
Molecular Formula: C15H12Cl3N3O4S
Molecular Weight: 436.7 g/mol

2-[({2,2,2-Trichloro-1-[(furan-2-ylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid

CAS No.:

Cat. No.: VC15725312

Molecular Formula: C15H12Cl3N3O4S

Molecular Weight: 436.7 g/mol

* For research use only. Not for human or veterinary use.

2-[({2,2,2-Trichloro-1-[(furan-2-ylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid -

Specification

Molecular Formula C15H12Cl3N3O4S
Molecular Weight 436.7 g/mol
IUPAC Name 2-[[2,2,2-trichloro-1-(furan-2-carbonylamino)ethyl]carbamothioylamino]benzoic acid
Standard InChI InChI=1S/C15H12Cl3N3O4S/c16-15(17,18)13(20-11(22)10-6-3-7-25-10)21-14(26)19-9-5-2-1-4-8(9)12(23)24/h1-7,13H,(H,20,22)(H,23,24)(H2,19,21,26)
Standard InChI Key OQBWQDBANSEVKC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2

Introduction

2-[({2,2,2-Trichloro-1-[(furan-2-ylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid is a complex organic compound that incorporates several functional groups, including a trichloroethyl group, a furan-2-ylcarbonylamino group, a carbamothioyl group, and a benzoic acid moiety. This compound is of interest due to its potential biological activities and chemical properties.

Biological Activities

While specific biological activities of 2-[({2,2,2-Trichloro-1-[(furan-2-ylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid are not reported, compounds with similar structural elements often exhibit antimicrobial or anticancer properties. For instance, compounds containing carbamothioyl groups have shown potential as antimicrobial agents . The presence of a benzoic acid moiety could also contribute to biological activity, as benzoic acid derivatives are known for their antimicrobial properties.

Chemical Relevance and Applications

Compounds with trichloroethyl and carbamothioyl groups are of interest in pharmaceutical chemistry due to their potential as intermediates or active compounds in drug development. The incorporation of a furan ring, known for its bioactivity, further enhances the compound's potential relevance in medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator